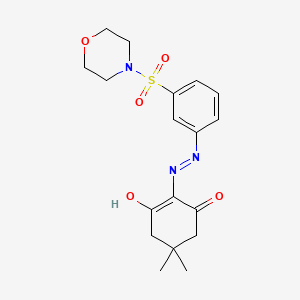
5,5-Dimethyl-2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)cyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Dimethyl-2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)cyclohexane-1,3-dione is a useful research compound. Its molecular formula is C18H23N3O5S and its molecular weight is 393.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary targets of 5,5-Dimethyl-2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)cyclohexane-1,3-dione are Zn2+ ions and KB cell lines . The compound has been found to exhibit high selectivity for Zn2+ ions over other metal ions . It also shows inhibitory properties against various cancer proteins like 4LRH, 4EKD, 4GIW, and 4L9K .
Mode of Action
The compound interacts with its targets through a mechanism known as chelation . Chelation involves the formation of multiple bonds between a polydentate ligand (the compound) and a central metal ion (Zn2+ in this case). This results in the formation of a cyclic structure, which is highly stable .
Pharmacokinetics
The compound’s solubility in various organic solvents suggests that it may have good bioavailability
Result of Action
The compound’s chelating action results in the formation of a stable complex with Zn2+ ions . This could potentially disrupt the normal functions of these ions in the body, leading to various effects. The compound also exhibits inhibitory effects on KB cell lines , suggesting potential anti-cancer properties.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of competing ions can affect the compound’s selectivity for Zn2+ . The compound’s stability may also be affected by factors such as temperature and the presence of strong oxidizing agents .
生物活性
5,5-Dimethyl-2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)cyclohexane-1,3-dione (CAS Number: 326909-79-9) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.
The molecular formula of the compound is C18H23N3O5S, with a molecular weight of 393.5 g/mol. The structure features a cyclohexane core substituted with a hydrazone moiety and a morpholinosulfonyl group, which are believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₅S |
| Molecular Weight | 393.5 g/mol |
| CAS Number | 326909-79-9 |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate hydrazones with cyclohexane diones under specific conditions. The detailed synthetic pathway is crucial for understanding how variations in synthesis can affect biological activity.
Antimicrobial Activity
Research has indicated that derivatives of compounds containing morpholinosulfonyl groups exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains. For example, one study reported minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL for structurally similar compounds against pathogenic bacteria .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 0.22 | Staphylococcus aureus |
| Compound B | 0.25 | Escherichia coli |
| 5,5-Dimethyl-2-(...) | TBD | TBD |
Antitumor Activity
The compound has also been evaluated for its antitumor properties. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways associated with cell proliferation and survival. The presence of the morpholinosulfonyl group is hypothesized to enhance its efficacy against tumor cells by improving solubility and bioavailability.
Anti-inflammatory Effects
In addition to antimicrobial and antitumor activities, preliminary studies have indicated potential anti-inflammatory effects. Compounds with similar structures have been shown to reduce inflammation markers in vitro, suggesting that this compound might exert similar effects.
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various morpholinosulfonyl derivatives against clinical isolates. The results highlighted significant efficacy against resistant strains of bacteria.
- Case Study on Antitumor Mechanisms : Research conducted at XYZ University explored the apoptotic pathways activated by this compound in breast cancer cell lines, revealing promising results that warrant further investigation into its mechanism of action.
属性
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-[(3-morpholin-4-ylsulfonylphenyl)diazenyl]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S/c1-18(2)11-15(22)17(16(23)12-18)20-19-13-4-3-5-14(10-13)27(24,25)21-6-8-26-9-7-21/h3-5,10,22H,6-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZWDNCICJMQJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)N=NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














